molecular formula C23H20FN3O2S2 B2729716 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1260924-43-3

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2729716
M. Wt: 453.55
InChI Key: PDWPGPKNAKAJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Insight and Molecular Docking

A study by Mary et al. (2020) offers quantum chemical insights into the molecular structure, natural bond orbital (NBO) analysis, and hydrogen-bonded interactions of a novel antiviral molecule closely related to our compound of interest. This research highlighted the equilibrium geometry, vibrational assignments, and detailed analysis of intermolecular interactions based on Hirshfeld surfaces. Drug likeness based on Lipinski's rule and antiviral potency against SARS-CoV-2 protein were explored through molecular docking, suggesting significant pharmacokinetic properties and potential as a COVID-19 therapeutic agent (Mary et al., 2020).

Inhibitory Activity on Enzymes

Research by Gangjee et al. (2008) delved into the synthesis of classical and nonclassical analogs of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. This study demonstrated potent dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, key enzymes in nucleotide synthesis and cell growth, suggesting implications for cancer therapy (Gangjee et al., 2008).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Their findings indicated that the majority of the synthesized compounds displayed potent anticancer activity against several human cancer cell lines, comparable to doxorubicin, underscoring the potential for developing new therapeutic agents (Hafez & El-Gazzar, 2017).

Radioligand Imaging

Dollé et al. (2008) explored the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound, due to its selective ligand properties and potential for labeling with fluorine-18, offers a promising avenue for in vivo imaging of the translocator protein, relevant in neurodegenerative disorders (Dollé et al., 2008).

Synthetic Method and Spectral Characterization

Zaki et al. (2017) presented a convenient synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. Their work contributes to the understanding of the chemical properties and structural elucidation of complex heterocyclic compounds, paving the way for further pharmaceutical applications (Zaki et al., 2017).

properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-13-10-14(2)20(15(3)11-13)26-19(28)12-31-23-25-17-8-9-30-21(17)22(29)27(23)18-7-5-4-6-16(18)24/h4-11H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWPGPKNAKAJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

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